molecular formula C14H14BrF2N3O B213609 N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide

N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide

货号 B213609
分子量: 358.18 g/mol
InChI 键: RULWFVAEHJHAHC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. BAY 43-9006 was initially developed as a Raf kinase inhibitor, but it has also been shown to inhibit other signaling pathways involved in cancer progression, such as VEGFR, PDGFR, and c-Kit.

作用机制

N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 43-9006 inhibits the activity of several kinases involved in cancer progression, including Raf, VEGFR, PDGFR, and c-Kit. By inhibiting these kinases, this compound 43-9006 disrupts the signaling pathways that promote cancer growth and proliferation. This compound 43-9006 also induces apoptosis, which is a process of programmed cell death that is essential for the removal of damaged or abnormal cells.
Biochemical and Physiological Effects:
This compound 43-9006 has been shown to have several biochemical and physiological effects on cancer cells. It inhibits the phosphorylation of downstream effectors of the Raf/MEK/ERK pathway, which is a key signaling pathway involved in cancer progression. This compound 43-9006 also inhibits the activation of VEGFR and PDGFR, which are receptors involved in tumor angiogenesis. Additionally, this compound 43-9006 induces apoptosis in cancer cells by activating caspases, which are enzymes that promote cell death.

实验室实验的优点和局限性

N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 43-9006 has several advantages for use in lab experiments. It has a high potency and selectivity for its target kinases, which makes it a valuable tool for studying the role of these kinases in cancer progression. This compound 43-9006 is also available in both solid and liquid forms, which makes it easy to use in various experimental settings. However, this compound 43-9006 has some limitations, including its potential toxicity and off-target effects. Therefore, it is important to use appropriate controls and dosages when using this compound 43-9006 in lab experiments.

未来方向

There are several potential future directions for the study of N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 43-9006 and its therapeutic applications. One direction is to further investigate the mechanisms of action of this compound 43-9006 and its effects on various signaling pathways involved in cancer progression. Another direction is to explore the potential use of this compound 43-9006 in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the development of new formulations of this compound 43-9006 with improved pharmacokinetic properties may enhance its therapeutic efficacy and reduce its potential toxicity.

合成方法

The synthesis of N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 43-9006 involves a multistep process that includes the reaction of 4-bromo-2-methylbenzoic acid with thionyl chloride, followed by the reaction with 3-(difluoromethyl)-5-methyl-1H-pyrazole-1-carboxylic acid. The resulting intermediate is then reacted with N,N-dimethylacetamide and acetic anhydride to yield the final product.

科学研究应用

N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 43-9006 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including hepatocellular carcinoma, renal cell carcinoma, and melanoma. This compound 43-9006 has also been shown to inhibit tumor angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to the tumor.

属性

分子式

C14H14BrF2N3O

分子量

358.18 g/mol

IUPAC 名称

N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]acetamide

InChI

InChI=1S/C14H14BrF2N3O/c1-8-5-10(15)3-4-11(8)18-13(21)7-20-9(2)6-12(19-20)14(16)17/h3-6,14H,7H2,1-2H3,(H,18,21)

InChI 键

RULWFVAEHJHAHC-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1CC(=O)NC2=C(C=C(C=C2)Br)C)C(F)F

规范 SMILES

CC1=CC(=NN1CC(=O)NC2=C(C=C(C=C2)Br)C)C(F)F

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。